molecular formula C17H16OS B13097622 2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13097622
M. Wt: 268.4 g/mol
InChI Key: KIGNJILFEMVPNW-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and thiobenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-methylacetophenone and thiobenzaldehyde under basic conditions.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Various nucleophiles, such as amines, thiols, and alcohols, can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Carboxylic acids, aldehydes, and ketones.

    Reduced Derivatives: Alcohols and other reduced forms.

    Substituted Derivatives: Compounds with various functional groups attached to the thiobenzaldehyde moiety.

Scientific Research Applications

2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, including oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2-oxopropanoic acid: This compound shares a similar structural motif but lacks the thiobenzaldehyde group.

    4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones: These compounds contain a 4-methylphenyl group and exhibit similar biological activities.

Uniqueness

2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-6-8-15(9-7-13)17(18)11-10-14-4-2-3-5-16(14)12-19/h2-9,12H,10-11H2,1H3

InChI Key

KIGNJILFEMVPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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